N-Succinimidyloxycarbonylpentyl Methanethiosulfonate

Vue d'ensemble

Description

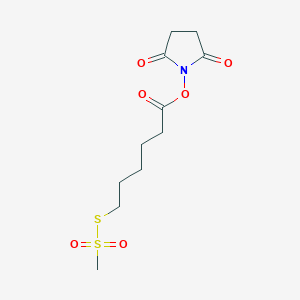

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate is a small molecule compound that has garnered attention in the field of medical research due to its potential therapeutic effects. This compound is known for its unique chemical structure, which includes a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate typically involves multi-step organic reactions. One common method includes the reaction of 6-methylsulfonylsulfanylhexanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester . This intermediate is then reacted with 2,5-dioxopyrrolidin-1-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonylsulfanyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield thiol derivatives.

Substitution: The NHS ester group can participate in nucleophilic substitution reactions with amines to form amide bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions typically occur in the presence of a base like triethylamine (TEA) under mild conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Amide derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- CAS Number: 76078-81-4

- Molecular Weight: Approximately 323.4 g/mol

- Functional Groups: Contains a succinimide group for amine reactivity and a methanethiosulfonate group for sulfhydryl reactivity.

Scientific Research Applications

NHS-MTS is employed in several key applications:

-

Protein Modification:

- NHS-MTS is primarily used to create stable conjugates between proteins and other biomolecules. By forming amide bonds with primary amines, it allows for the attachment of various labels or tags to proteins, facilitating their study in biochemical assays.

- Antibody-Drug Conjugates (ADCs):

- Crosslinking Agents:

- Bioconjugation Techniques:

Case Study 1: Protein Labeling

A study demonstrated the efficacy of NHS-MTS in labeling proteins with fluorescent dyes. The labeled proteins exhibited enhanced detection sensitivity in fluorescence assays, indicating the potential of NHS-MTS in developing advanced imaging techniques for cellular studies.

Case Study 2: Antibody-Drug Conjugate Development

In another investigation, NHS-MTS was utilized to synthesize an ADC targeting HER2-positive breast cancer cells. The resulting conjugate showed significant cytotoxic effects on cancer cells while sparing normal cells, highlighting the compound's role in targeted cancer therapy.

Case Study 3: Polymer Crosslinking

Research into the use of NHS-MTS as a crosslinker for biodegradable polymers revealed its ability to improve mechanical properties while maintaining biocompatibility. This finding is pivotal for developing drug delivery systems that require controlled release profiles.

Mécanisme D'action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which may contribute to its anticonvulsant effects . Additionally, the compound can modify lysine residues in proteins, affecting their function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its broad-spectrum anticonvulsant activity.

®-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: A novel EAAT2 modulator with potent antiseizure activity.

2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate: Used as a crosslinking agent in protein chemistry.

Uniqueness

(2,5-Dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate stands out due to its unique combination of a pyrrolidinone ring and a hexanoate chain with a methylsulfonylsulfanyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Activité Biologique

N-Succinimidyloxycarbonylpentyl Methanethiosulfonate (CAS No. 76078-81-4) is a biochemical reagent that has gained attention in the field of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This compound features a pyrrolidinone ring and a methanethiosulfonate moiety, which contribute to its reactivity and biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step organic reaction, typically involving the coupling of N-hydroxysuccinimide (NHS) with pentyl methanethiosulfonate. The reaction often employs dicyclohexylcarbodiimide (DCC) as a coupling agent to form the NHS ester, which is crucial for its biological applications.

Chemical Structure

- Molecular Formula : C₁₁H₁₉N₃O₅S₂

- Molecular Weight : 307.41 g/mol

This compound exhibits several biological activities primarily through its ability to modify proteins and peptides. Its mechanism of action involves:

- Protein Modification : The NHS ester can react with amino groups in proteins, leading to the formation of stable amide bonds, which can alter protein function.

- Calcium Channel Inhibition : Research indicates that this compound may inhibit calcium currents mediated by Cav 1.2 (L-type) channels, suggesting potential anticonvulsant properties.

Biological Applications

- Protein Engineering : Utilized in the development of bioconjugates for drug delivery systems.

- Anticonvulsant Research : Investigated for its effects on neuronal excitability and potential use in epilepsy treatment.

- Crosslinking Agent : Employed in polymer chemistry for creating stable linkages between macromolecules.

Case Studies

Several studies have explored the biological implications of this compound:

- Study on Protein Interaction : A study demonstrated that this compound effectively modifies target proteins, enhancing their stability and functionality in therapeutic applications .

- Anticonvulsant Activity : In vitro studies showed that this compound significantly reduced neuronal firing rates, indicating its potential as an anticonvulsant agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide | Anticonvulsant | Broad-spectrum activity |

| 2,5-Dioxopyrrolidin-1-yl 6-acrylamidohexanoate | Crosslinking agent | Used in protein chemistry |

| This compound | Protein modification, Anticonvulsant | Unique combination of pyrrolidinone ring and methanethiosulfonate |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6S2/c1-20(16,17)19-8-4-2-3-5-11(15)18-12-9(13)6-7-10(12)14/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIKTTIJCNVVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394317 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76078-81-4 | |

| Record name | (2,5-dioxopyrrolidin-1-yl) 6-methylsulfonylsulfanylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.